molecular formula C7H10N8OS2 B11081694 1,3-bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-2-one

1,3-bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-2-one

Cat. No.: B11081694
M. Wt: 286.3 g/mol
InChI Key: BIVSFOSZROEKJC-UHFFFAOYSA-N
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Description

1,3-bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-2-one: is a compound that features two tetrazole rings attached to a central propanone structure. Tetrazoles are known for their high nitrogen content and stability, making them valuable in various applications, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-2-one typically involves the reaction of 1-methyl-1H-tetrazole-5-thiol with 1,3-dibromopropan-2-one under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group of the tetrazole attacks the bromine atoms on the propanone, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the propanone can be reduced to form alcohols.

    Substitution: The tetrazole rings can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

1,3-bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its stability and bioisosteric properties.

    Industry: Utilized in the development of high-energy materials and propellants due to its high nitrogen content.

Mechanism of Action

The mechanism of action of 1,3-bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-2-one involves its interaction with molecular targets through its tetrazole rings. The tetrazole moiety can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in biological systems. The sulfur atoms can also participate in redox reactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-tris[(1H-tetrazol-5-yl)methyl]benzene: Another tetrazole-containing compound with applications in high-energy materials.

    N,N′-bis[(1H-tetrazol-5-yl)methyl]nitramide: Known for its use in insensitive high-performing explosives.

    2,4,6-tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine: A nitrogen-rich material with high heat of formation.

Uniqueness

1,3-bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-2-one is unique due to its dual tetrazole rings and central propanone structure, which confer distinct chemical and physical properties

Properties

Molecular Formula

C7H10N8OS2

Molecular Weight

286.3 g/mol

IUPAC Name

1,3-bis[(1-methyltetrazol-5-yl)sulfanyl]propan-2-one

InChI

InChI=1S/C7H10N8OS2/c1-14-6(8-10-12-14)17-3-5(16)4-18-7-9-11-13-15(7)2/h3-4H2,1-2H3

InChI Key

BIVSFOSZROEKJC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)SCC(=O)CSC2=NN=NN2C

Origin of Product

United States

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